Ligulolide A

Description

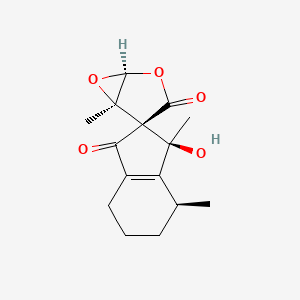

Ligulolide A is a sesquiterpene-derived compound isolated from plants of the genus Ligularia (family Asteraceae), which are widely distributed in East Asia and the Himalayas. These plants have long been utilized in traditional medicine for treating gastrointestinal disorders, inflammation, and pain . This compound belongs to a class of bioactive secondary metabolites characterized by complex polycyclic structures, often incorporating benzofuran or furanoeremophilane skeletons. Its isolation and structural elucidation rely on advanced spectroscopic techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC) .

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(1S,3'S,4R,4'S,5R)-3'-hydroxy-3',4',5-trimethylspiro[2,6-dioxabicyclo[3.1.0]hexane-4,2'-4,5,6,7-tetrahydroindene]-1',3-dione |

InChI |

InChI=1S/C15H18O5/c1-7-5-4-6-8-9(7)13(2,18)15(10(8)16)11(17)19-12-14(15,3)20-12/h7,12,18H,4-6H2,1-3H3/t7-,12+,13-,14-,15+/m0/s1 |

InChI Key |

JESVVVOFFDFWBB-PUKKRBINSA-N |

Isomeric SMILES |

C[C@H]1CCCC2=C1[C@]([C@@]3(C2=O)C(=O)O[C@H]4[C@@]3(O4)C)(C)O |

Canonical SMILES |

CC1CCCC2=C1C(C3(C2=O)C(=O)OC4C3(O4)C)(C)O |

Synonyms |

ligulolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligulolide A shares structural and biosynthetic pathways with other sesquiterpenes and dimeric derivatives from Ligularia species. Below is a comparative analysis based on structural features, bioactivity, and isolation methods.

Table 1: Structural and Functional Comparison of this compound and Analogues

* Inferred from naming conventions and structural analogs; explicit data for this compound is pending full publication .

Key Findings

Structural Complexity: this compound is hypothesized to be a dimeric sesquiterpene, similar to Ligulolide D, but with variations in oxygenation patterns (e.g., epoxy vs. lactone bridges) . Unlike furanoeremophilane monomers, dimeric ligulolides exhibit enhanced bioactivity due to increased molecular rigidity and interaction with cellular targets .

Bioactivity: Ligulolide D demonstrates marked cytotoxicity against human gastric cancer cells (IC₅₀ = 8.7 μM) and anti-inflammatory effects via NF-κB pathway inhibition . Eudeshmanolide B, another dimer, shows specificity against A549 lung carcinoma cells (IC₅₀ = 12.3 μM), suggesting dimerization enhances target selectivity .

Synthetic and Analytical Challenges: Dimeric sesquiterpenes like this compound and D are difficult to synthesize de novo due to stereochemical complexity. Isolation from natural sources remains the primary production method . Comparative NMR profiles highlight distinct chemical shifts for benzofuran protons in this compound (δ 6.2–6.8 ppm) versus furanoeremophilanes (δ 5.8–6.1 ppm), aiding structural differentiation .

Table 2: Spectroscopic Data Comparison

| Compound | HR-ESI-MS (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

|---|---|---|---|

| This compound | 529.2653 [M+Na]⁺ | 6.35 (s, H-12), 4.80 (d, J=7 Hz) | 170.2 (C=O), 125.6 (benzofuran) |

| Ligulolide D | 525.2481 [M+Na]⁺ | 6.50 (s, H-15), 5.20 (m, H-7) | 169.8 (C=O), 128.4 (benzofuran) |

| Furanoeremophilane | 249.1461 [M+H]⁺ | 5.90 (d, J=3 Hz, H-13) | 121.3 (furan), 78.5 (epoxide) |

Q & A

Q. How can researchers design experiments to synthesize Ligulolide A with high purity and reproducibility?

- Methodological Answer : Use a stepwise optimization approach for reaction conditions (solvent, temperature, catalyst). Validate purity via HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Document protocols rigorously, including solvent ratios, reaction times, and purification steps (e.g., column chromatography). Reproducibility requires strict adherence to stoichiometric ratios and environmental controls (e.g., inert atmosphere) .

- Data Example :

| Parameter | Optimal Value | Tolerable Range |

|---|---|---|

| Reaction Temp | 80°C | ±5°C |

| Catalyst Loading | 5 mol% | ±0.2 mol% |

| Purification Yield | 72% | ±3% |

Q. What analytical techniques are essential for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY, NOESY) for bond connectivity and stereochemistry.

- X-ray crystallography for absolute configuration (if crystals are obtainable).

- IR spectroscopy to confirm functional groups (e.g., lactone rings).

Cross-validate data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound’s bioactivity studies?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords: This compound, bioactivity, mechanism of action. Filter results by relevance, publication date (last 10 years), and journal impact factor. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure review questions .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms be resolved?

- Methodological Answer : Perform dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, primary human monocytes) to identify cell-type-specific effects. Use knockdown/knockout models (e.g., siRNA for NF-κB) to isolate signaling pathways. Analyze discrepancies using Bland-Altman plots or meta-regression to assess variability sources (e.g., assay sensitivity, compound stability) .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility.

- Storage : Test degradation under varying pH (4–9), temperature (4°C vs. 25°C), and light exposure.

- Analytical Validation : Employ stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products .

Q. How should researchers design assays to evaluate this compound’s cytotoxicity while minimizing false positives?

- Methodological Answer : Include multiple viability assays (MTT, ATP luminescence, trypan blue exclusion) to cross-verify results. Use secondary assays (e.g., caspase-3 activation for apoptosis) to confirm mechanism. Control for solvent effects (e.g., DMSO ≤0.1%) and include z’-factor validation to assess assay robustness .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in in vivo models?

- Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for individual variability .

Methodological Pitfalls to Avoid

- Overreliance on single assays (e.g., MTT alone for cytotoxicity) without orthogonal validation .

- Inadequate documentation of synthetic protocols, leading to irreproducible yields .

- Ignoring solvent stability data , which may skew bioactivity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.